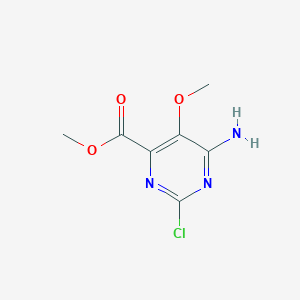

Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate

Description

Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate is a pyrimidine derivative characterized by a methoxy group at position 5, a chlorine atom at position 2, an amino group at position 6, and a methyl carboxylate ester at position 4 (PubChem) . Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .

Properties

IUPAC Name |

methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O3/c1-13-4-3(6(12)14-2)10-7(8)11-5(4)9/h1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXVXHHVPQJMFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(N=C1N)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via 4,6-Dichloropyrimidine Intermediates and Aminolysis

A patented method describes using 4,6-dichloropyrimidine as a starting material, which is commercially accessible and cost-effective. The key steps are:

- Ammonolysis or Aminolysis: 4,6-dichloropyrimidine is reacted under atmospheric pressure with ammonia or amines to selectively substitute one chlorine with an amino group, yielding 4-amino-6-chloropyrimidine derivatives.

- Alkoxylation: The remaining chlorine at the 6-position is substituted by reaction with an alcohol (methanol) in the presence of an alkaline catalyst under reflux conditions to introduce the methoxy group.

- Carboxylation: Introduction of the methyl carboxylate group at position 4 is achieved through subsequent esterification or by using appropriately functionalized malonate derivatives.

Reaction Conditions and Yields:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aminolysis of 4,6-dichloropyrimidine | 50–60 °C, atmospheric pressure, aqueous medium with ammonia | ~89.4% | High purity, low residual dichloropyrimidine (0.09%) |

| Alkoxylation (methoxylation) | Reflux with methanol and alkaline catalyst (e.g., sodium methoxide) | High | Environmentally friendly, suitable for scale-up |

This method is noted for its green chemistry advantages, including simple operation, low cost, and high yield, making it suitable for industrial production.

Synthesis via 4-Amino-2-methoxypyrimidine and Malonate Derivatives

An alternative synthetic route involves:

- Starting from 4-amino-2-methoxypyrimidine, which can be prepared from uracil derivatives by chlorination and methoxylation.

- Reaction with ethyl ethoxymethylenemalonate to form a pyrimidyl-aminomethylenemalonate intermediate.

- Cyclization under heat to form a pyrido-pyrimidine ring system.

- Alkylation with methyl iodide to introduce the methyl ester group.

This multi-step process achieves overall yields between 60-65% for the target compound and involves intermediates with yields of 59-75% at each stage.

Direct Chlorination and Methoxylation of Pyrimidine Rings

- Uracil or 4-amino-2,6-dihydroxypyrimidine can be chlorinated using phosphorus oxychloride to yield dichloropyrimidines.

- Subsequent selective substitution with sodium methoxide introduces the methoxy group.

- Reduction and further substitution steps lead to 4-amino-6-chloro-2-methoxypyrimidine intermediates.

- Final esterification or carboxylation yields the this compound.

This method is well-documented in classical literature with yields varying depending on conditions but generally providing good purity and scalability.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Aminolysis of 4,6-dichloropyrimidine + Alkoxylation | 4,6-Dichloropyrimidine | Aminolysis → Alkoxylation → Esterification | ~89 | High yield, green, industrially viable | Requires control of substitution selectivity |

| Malonate intermediate route | 4-Amino-2-methoxypyrimidine | Reaction with ethoxymethylenemalonate → Cyclization → Alkylation | 60-65 | Good for complex derivatives | Multi-step, moderate overall yield |

| Chlorination and methoxylation | Uracil or 4-amino-2,6-dihydroxypyrimidine | Chlorination → Methoxylation → Reduction → Esterification | Variable | Classical method, well-studied | Multiple steps, handling of POCl3 |

Research Findings and Notes on Optimization

- The use of 4,6-dichloropyrimidine is preferred for industrial synthesis due to its availability and cost-effectiveness.

- Aminolysis under controlled temperature (50–60 °C) and atmospheric pressure provides selective substitution with minimal side products.

- Methoxylation using sodium methoxide or methanol under alkaline reflux conditions allows for efficient introduction of the methoxy group.

- Purification by crystallization at low temperature (4 °C) and vacuum drying ensures high purity (>99% by HPLC).

- The overall process is environmentally friendly, avoiding harsh reagents and minimizing waste.

- Analytical techniques such as HPLC are essential for monitoring reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis can produce the corresponding carboxylic acid .

Scientific Research Applications

Pharmaceutical Applications

Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural properties allow it to be utilized in the development of:

- Antiviral agents : The compound's pyrimidine structure is essential for the synthesis of nucleoside analogs, which can inhibit viral replication.

- Anticancer drugs : It has been investigated for its potential in developing compounds that target specific cancer cell pathways.

- Herbicides : Research indicates that derivatives of this compound exhibit herbicidal activity, making it valuable in agricultural chemistry .

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

Antiviral Research

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising activity against specific viral strains, indicating its potential as a lead compound for antiviral drug development .

Herbicide Development

Research on herbicidal properties revealed that formulations containing this compound effectively controlled weed populations without harming crop yields. This dual functionality makes it a candidate for sustainable agricultural practices .

Anticancer Activity

In vitro studies have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines, suggesting that modifications to the methyl 6-amino-2-chloro-5-methoxypyrimidine core could lead to new anticancer therapies .

Mechanism of Action

The mechanism of action of Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the specific biological context. For example, it may inhibit DNA synthesis by interfering with pyrimidine metabolism, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related pyrimidines:

*Calculated based on formula C₈H₉ClN₃O₃.

Crystallographic and Supramolecular Features

- The target compound’s methoxy and amino groups may facilitate hydrogen-bonded networks, as seen in related pyrimidines. For example, 4,6-dichloro-5-methoxypyrimidine forms 3D frameworks via Cl···N interactions , while hydrogen-bonding patterns in thioxo derivatives (e.g., ) remain unexplored in the provided evidence.

- Graph set analysis (e.g., Etter’s rules) could predict hydrogen-bonding motifs, critical for designing co-crystals or understanding bioavailability .

Biological Activity

Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, including anti-inflammatory and antimicrobial effects, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound is represented as follows:

- Molecular Formula : CHClNO

- CAS Number : 1126320-49-7

This compound features a pyrimidine ring with various substituents that contribute to its biological activity.

Antimicrobial Activity

Research has indicated that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. In studies involving Mycobacterium tuberculosis (Mtb), compounds with similar structures have shown bactericidal effects against both replicating and clinical isolates of the bacteria. The minimum inhibitory concentrations (MIC) for these compounds were found to be low, indicating potent activity against Mtb .

Anti-inflammatory Effects

Pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies demonstrated that certain derivatives significantly inhibited COX-2 enzyme activity, with IC values comparable to established anti-inflammatory drugs like celecoxib. Specifically, related compounds exhibited IC values around 0.04 μmol, suggesting that this compound may have similar efficacy in reducing inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the amino group at position 6 and the methoxy group at position 5 are critical for enhancing its pharmacological effects. Studies focusing on SAR have shown that modifications to these substituents can significantly alter the compound's potency and selectivity against specific biological targets .

Study on Anti-tubercular Activity

A recent study involved the synthesis and evaluation of various pyrimidine derivatives, including this compound. The compounds were tested against Mycobacterium tuberculosis H37Ra, revealing promising results with MIC values indicating effective inhibition of bacterial growth. The study highlighted the potential of these derivatives as novel anti-tubercular agents .

Anti-inflammatory Activity Assessment

In another investigation, the anti-inflammatory effects of pyrimidine derivatives were assessed using carrageenan-induced paw edema models in rats. The results demonstrated that certain derivatives exhibited significant reductions in inflammation markers, suggesting their therapeutic potential in treating inflammatory conditions .

Table 1: Biological Activity of Pyrimidine Derivatives

| Compound Name | Activity Type | IC Value (μmol) | MIC (μg/mL) |

|---|---|---|---|

| This compound | Anti-tubercular | Not specified | < 10 |

| Compound A | COX-2 Inhibition | 0.04 ± 0.09 | N/A |

| Compound B | Anti-inflammatory | 0.04 ± 0.02 | N/A |

Table 2: Structure-Activity Relationships

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 5 | Methoxy | Enhances anti-inflammatory activity |

| 6 | Amino | Critical for antimicrobial activity |

Q & A

Q. What are the common synthetic routes for Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate?

The compound is typically synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of aldehydes, β-keto esters, and thioureas under acidic conditions . Modifications to this method include microwave-assisted synthesis to improve yield and reduce reaction time. Characterization often involves NMR (¹H/¹³C), IR spectroscopy, and HPLC for purity validation. For regioselective chlorination, stepwise substitution reactions (e.g., SNAr) at the pyrimidine ring’s 2-position are employed .

Q. Which analytical techniques are critical for structural elucidation of this compound?

Key techniques include:

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) using programs like SHELXL .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions, with DEPT-135 confirming methyl and methoxy groups .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How does hydrogen bonding influence the crystal packing of this compound?

Hydrogen bonding networks (e.g., N–H···O, O–H···N) stabilize crystal structures. Graph set analysis (as per Etter’s rules) reveals recurring motifs like R₂²(8) rings, which are critical for predicting polymorphism . Computational tools (e.g., Mercury) visualize these interactions, aiding in co-crystal design .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrimidine functionalization be addressed?

Regioselective substitution at the 2- or 4-position of the pyrimidine ring is achieved by tuning reaction conditions:

- Temperature control : Lower temperatures favor kinetic products (e.g., 2-chloro derivatives).

- Catalytic systems : Pd-mediated cross-coupling enhances selectivity for C–N bond formation . Advanced studies combine DFT calculations (e.g., Fukui indices) to predict reactive sites and optimize pathways .

Q. What strategies resolve contradictions in spectroscopic data during structure validation?

Discrepancies between experimental and theoretical spectra are addressed by:

Q. How does structural modification impact biological activity (e.g., kinase inhibition)?

SAR studies reveal that:

Q. What safety protocols are essential for handling reactive intermediates during synthesis?

Hazardous intermediates (e.g., chlorinated pyrimidines) require:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.